REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:7]([cH:13][cH:14]1)[O:8][CH2:9][C:10](=[O:12])[NH:11]2.[CH3:15][I:16].[Cs+:21].[Cs+:22].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:7]([cH:13][cH:14]1)[O:8][CH2:9][C:10](=[O:12])[N:11]2[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1)NC(=O)CO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CC(=O)c1ccc2c(c1)N(C)C(=O)CO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |